molecular formula C18H16ClN3O2 B14096854 5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14096854
M. Wt: 341.8 g/mol
InChI Key: JOPTZJLWKMYIKY-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-hydroxyphenyl group and a dimethylphenyl group

Preparation Methods

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chloro-hydroxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and chlorinating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule, altering its chemical properties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to evaluate its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The chloro-hydroxyphenyl group may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. For example:

    5-(5-bromo-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5-(5-chloro-2-methoxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-10-3-5-13(7-11(10)2)20-18(24)16-9-15(21-22-16)14-8-12(19)4-6-17(14)23/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

JOPTZJLWKMYIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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